(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It is characterized by a unique molecular structure that includes various functional groups, making it an interesting subject for research and development.
The synthesis of (R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. The synthesis can be achieved through the following general steps:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or detailed in patent literature .
The molecular formula of (R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is C17H21F3N4O2, with a molecular weight of 370.37 g/mol.
O=C(N[C@H](C)CN(C)C(C)C)C1=CC=C(C2=NOC(C(F)(F)F)=N2)C=C1
InChI=1S/C17H21F3N4O2/c1-10(2)24(4)9-11(3)21-15(25)13-7-5-12(6-8-13)14-22-16(26-23-14)17(18,19)20/h5-8,10-11H,9H2,1-4H3,(H,21,25)/t11-/m1/s1
The structure features a central benzene ring substituted with both a trifluoromethyl oxadiazole and an isopropyl(methyl)aminopropan-2-yl group .
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic regions contributed by the aromatic and trifluoromethyl groups.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these properties accurately .
(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has potential applications in:
Continued research may reveal further applications in therapeutic areas such as oncology or neurology due to its structural characteristics and potential bioactivity .
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3